molecular formula C20H30O13 B042667 Kelampayoside A CAS No. 87562-76-3

Kelampayoside A

Cat. No.: B042667
CAS No.: 87562-76-3
M. Wt: 478.4 g/mol
InChI Key: CKGKQISENBKOCA-FHXQZXMCSA-N
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Description

Kelampayoside A is a natural product that belongs to the Sophoraceae family. It is a yellow crystalline solid with good solubility and a molecular formula of C20H30O13. This compound exhibits a variety of biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects . It is primarily used in drug research and development, especially in the treatment of cancer .

Biochemical Analysis

Preparation Methods

Kelampayoside A is mainly extracted from Sophoraceae plants. The extraction process typically involves grinding, soaking, and extracting the plant material. The extracted material is then purified and crystallized to obtain this compound with high purity .

Chemical Reactions Analysis

Kelampayoside A undergoes various chemical reactions, including oxidation and reduction. It shows antioxidative activity with an EC50 value of 35.7 µg/mL in the DPPH assay . Common reagents and conditions used in these reactions include oxidizing agents and specific assay conditions to measure antioxidative properties. The major products formed from these reactions are typically related to its antioxidative and anti-inflammatory properties .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGKQISENBKOCA-FHXQZXMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317142
Record name Kelampayoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87562-76-3
Record name Kelampayoside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87562-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kelampayoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 134 °C
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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